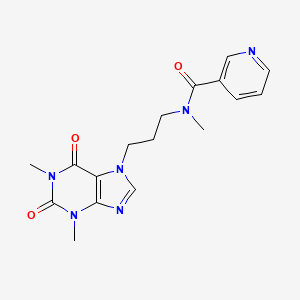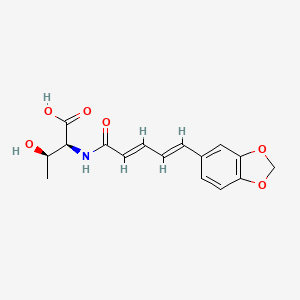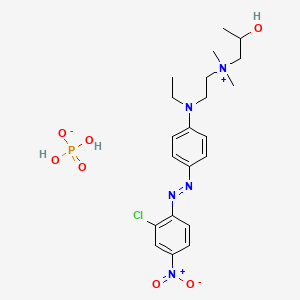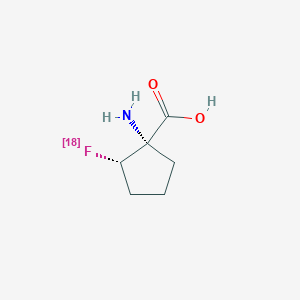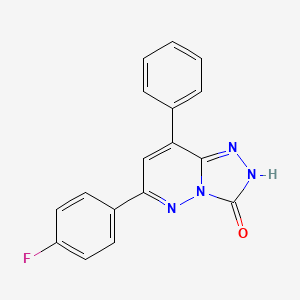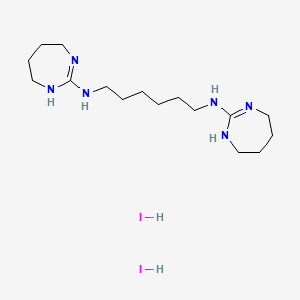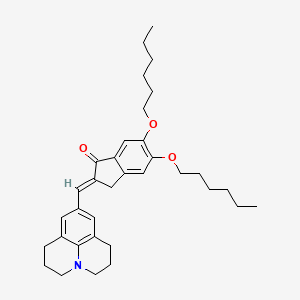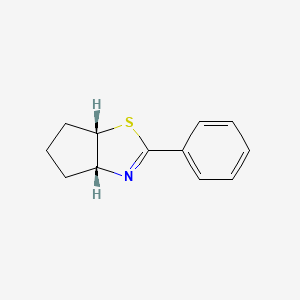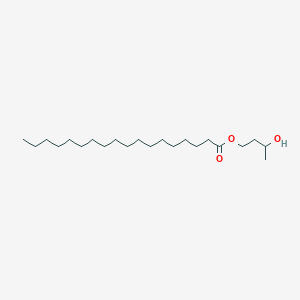
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amide and urea linkages, making it a subject of interest for researchers in chemistry, biology, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then coupled through amide bond formation. Common reagents used in these reactions include carbodiimides for amide coupling and protecting groups to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and recrystallization would be employed to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxyl or carbonyl derivatives, while reduction could produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea involves its interaction with molecular targets in biological systems. This compound may bind to specific proteins or enzymes, altering their activity and leading to downstream effects. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Cyclohexanecarboxylic acid, 4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-
- 1-Cyclohexene-1-propanoic acid, α-[[(1,1-dimethylethoxy)carbonyl]amino]-
Uniqueness
1-(6-((((3-(((Cyclohexylamino)carbonyl)amino)-5-methylphenyl)amino)carbonyl)amino)hexyl)-3-(3-methyl-5-(((octadecylamino)carbonyl)amino)phenyl)urea stands out due to its complex structure, which includes multiple amide and urea linkages. This complexity can confer unique properties, such as specific binding affinities or reactivity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
97337-90-1 |
|---|---|
Molekularformel |
C48H80N8O4 |
Molekulargewicht |
833.2 g/mol |
IUPAC-Name |
1-cyclohexyl-3-[3-methyl-5-[6-[[3-methyl-5-(octadecylcarbamoylamino)phenyl]carbamoylamino]hexylcarbamoylamino]phenyl]urea |
InChI |
InChI=1S/C48H80N8O4/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24-29-49-45(57)53-41-32-38(2)33-42(36-41)54-46(58)50-30-25-19-20-26-31-51-47(59)55-43-34-39(3)35-44(37-43)56-48(60)52-40-27-22-21-23-28-40/h32-37,40H,4-31H2,1-3H3,(H2,49,53,57)(H2,50,54,58)(H2,51,55,59)(H2,52,56,60) |
InChI-Schlüssel |
JUOLVQCDOPNYAH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NC1=CC(=CC(=C1)C)NC(=O)NCCCCCCNC(=O)NC2=CC(=CC(=C2)C)NC(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


